molecular formula C8H12F3N B12982310 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine

4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine

Cat. No.: B12982310
M. Wt: 179.18 g/mol
InChI Key: JNRWBJQAIZLHMZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)bicyclo[221]heptan-1-amine is a chemical compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine typically involves the introduction of a trifluoromethyl group into a bicyclic heptane structure. One common method involves the reaction of a bicyclo[2.2.1]heptan-1-amine precursor with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amine derivatives.

Scientific Research Applications

4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-ylmethanamine
  • 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-ylmethanol

Comparison: Compared to similar compounds, 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine is unique due to its specific amine functional group, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability.

Properties

Molecular Formula

C8H12F3N

Molecular Weight

179.18 g/mol

IUPAC Name

4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine

InChI

InChI=1S/C8H12F3N/c9-8(10,11)6-1-3-7(12,5-6)4-2-6/h1-5,12H2

InChI Key

JNRWBJQAIZLHMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2)C(F)(F)F)N

Origin of Product

United States

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